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Compound of Interest

Compound Name: PNB-001

Cat. No.: B8263531

Introduction

PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity with a unique
dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor agonist and a
cholecystokinin-B (CCK-B) receptor antagonist.[1][2][3][4] Cholecystokinin is a peptide
hormone found in both the gastrointestinal (Gl) tract and the central nervous system, where it
interacts with two receptor types, CCK-A ("alimentary") and CCK-B ("brain").[5] The peptide
hormone gastrin, which plays a role in gastric acid secretion and cell proliferation, binds to the
CCK-B receptor (also known as CCK2). By antagonizing the CCK2 receptor, PNB-001 has
demonstrated potent anti-inflammatory, analgesic, and antipyretic properties in preclinical
models. These effects are believed to be mediated through the cholinergic anti-inflammatory
pathway and the gastrin-releasing peptide receptor pathway.

Preclinical studies have shown PNB-001 to be highly effective in animal models of
inflammatory bowel disease (IBD), neuropathic pain, and lung inflammation. It was found to be
ten times more potent than the standard CCK2 antagonist L-365,260 and twenty times more
potent than aspirin in pyrexia studies. Given its promising preclinical profile, PNB-001 has
advanced into clinical development for various indications, including IBD, inflammatory pain,
and COVID-19.

This document outlines the design and protocols for a Phase 1 clinical trial to evaluate the
safety, tolerability, and pharmacokinetics of PNB-001 in healthy human subjects, a critical first
step in its clinical development program.
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Preclinical Data Summary

A summary of key preclinical findings for PNB-001 is presented below, providing the

foundational data for initiating human trials.

Parameter Species/Model Finding Reference
Pharmacodynamics
Binds to CCK2 at 20
CCK2 Binding Affinity In vitro nM; 10x more potent
than L-365,260.
o Rat (Indomethacin- Effective at 5 mg/kg
Anti-inflammatory )
induced IBD) and 20 mg/kg p.o.
. 0.5 mg/kg PNB-001
) Mouse (Tail-flick
Analgesic comparable to 40
assay)
mg/kg tramadol.
) ) o 20x more potent than
Antipyretic Preclinical models .
aspirin.
Pharmacokinetics
Half-life (Microsomes)  Rat 1.20 minutes
Dog / Human ~12 minutes
Tmax (Oral) Rat (20 mg/kg) 40 minutes
Half-life (In vivo) Rat (20 mg/kg) 9 hours
ADME
No significant
CYP Inhibition In vitro inhibition of Cyp3A4,
2C9, 1A2, or 2C109.
Plasma Protein
o Rat / Human 97%
Binding
N High permeability, not
Permeability Caco-2 model ]
subject to efflux.
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Phase 1 Clinical Trial Protocol

Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple
Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of PNB-001
in Healthy Adult Subjects.

1. Objectives
¢ Primary Objectives:

o To assess the safety and tolerability of single ascending doses (SAD) and multiple
ascending doses (MAD) of PNB-001 in healthy adult subjects.

o To determine the maximum tolerated dose (MTD) of PNB-001 in both SAD and MAD
settings.

e Secondary Objectives:

o To characterize the pharmacokinetic (PK) profile of PNB-001 and its metabolites following
single and multiple oral doses.

o To evaluate the effect of food on the pharmacokinetics of PNB-001 (optional cohort).
2. Study Design

This is a two-part study: a Single Ascending Dose (SAD) phase followed by a Multiple
Ascending Dose (MAD) phase. Both phases will be randomized, double-blind, and placebo-
controlled. The study will be conducted at a certified clinical research unit.

e Part 1: Single Ascending Dose (SAD)
o Healthy subjects will be enrolled into sequential cohorts.

o Within each cohort, subjects will be randomized to receive a single oral dose of either
PNB-001 or a placebo.

o Dose escalation for the next cohort will proceed only after a safety review of all data from
the current cohort.
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e Part 2: Multiple Ascending Dose (MAD)

o Following a satisfactory safety review from the SAD phase, new cohorts of healthy
subjects will be enrolled.

o Subjects will be randomized to receive daily oral doses of either PNB-001 or a placebo for
14 consecutive days.

o Safety and PK will be monitored throughout the dosing period and during a follow-up
phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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